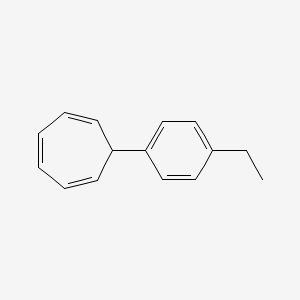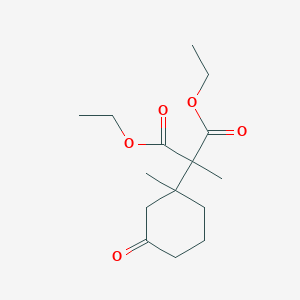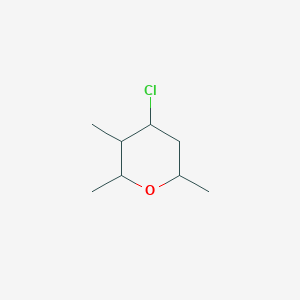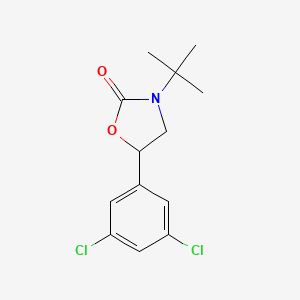dimethyl- CAS No. 84784-59-8](/img/structure/B14401881.png)
Silane, [(4,5-dihydro-2-furanyl)oxy](1,1-dimethylethyl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is a chemical compound that belongs to the class of organosilicon compounds. This compound is characterized by the presence of a silane group bonded to a 4,5-dihydro-2-furanyl group and a 1,1-dimethylethyl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, resistance to oxidation, and hydrophobicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- typically involves the reaction of a silane precursor with a 4,5-dihydro-2-furanyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The compound can undergo substitution reactions where the silane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and as a surface modifier for biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.
Mecanismo De Acción
The mechanism of action of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with oxygen and fluorine atoms, making it an effective coupling agent and adhesion promoter. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of stable and functionalized products.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include:
Trimethylsilyl compounds: These compounds have similar silane groups but different organic substituents.
Phenylsilane: This compound has a phenyl group attached to the silane instead of a 4,5-dihydro-2-furanyl group.
Vinylsilane: This compound has a vinyl group attached to the silane.
Uniqueness
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the 4,5-dihydro-2-furanyl group provides additional stability and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
84784-59-8 |
|---|---|
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
tert-butyl-(2,3-dihydrofuran-5-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11-9/h7H,6,8H2,1-5H3 |
Clave InChI |
RKSSMCJTUKFNPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)



![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)

![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)

![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
